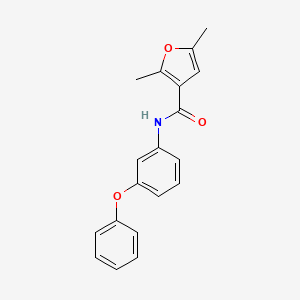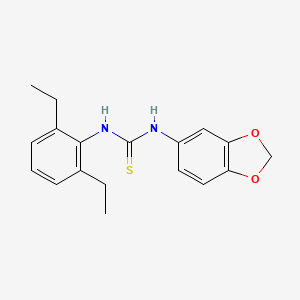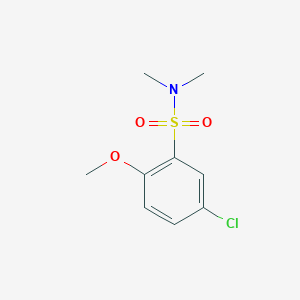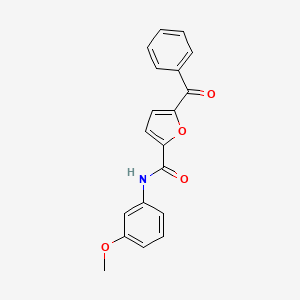![molecular formula C16H26N2OS B5597914 {3-(3-methylbut-2-en-1-yl)-1-[(2-methyl-1,3-thiazol-4-yl)methyl]piperidin-3-yl}methanol](/img/structure/B5597914.png)
{3-(3-methylbut-2-en-1-yl)-1-[(2-methyl-1,3-thiazol-4-yl)methyl]piperidin-3-yl}methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
Synthesis of similar complex compounds involves multi-step reactions, including condensation and substitution reactions, to introduce various functional groups into the molecule. For example, compounds with piperidinyl and methanol components are typically synthesized through condensation reactions using specific reagents and solvents under controlled conditions to ensure the desired product's formation. The synthesis process is characterized by spectroscopic techniques to confirm the product's structure (Naveen et al., 2015; Benakaprasad et al., 2007).
Molecular Structure Analysis
Molecular structure analysis of compounds with similar complexity often involves X-ray diffraction studies to elucidate the crystal system, space group, and unit cell parameters. These compounds usually exhibit specific geometric conformations, such as the chair conformation of the piperidine ring, and are analyzed for inter- and intramolecular hydrogen bonds to understand the stability and reactivity (Girish et al., 2008; Prasad et al., 2018).
Chemical Reactions and Properties
Chemical reactions involving similar compounds are often characterized by their reactiveness with nucleophiles and electrophiles, influenced by the structure and electronic distribution within the molecule. Studies have shown how different substituents on the molecule affect its reactivity and the formation of various derivatives through reactions like cyclocondensation and substitution (Lamphon et al., 2004).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting points, and boiling points, are crucial for their potential applications. These properties are often determined through experimental studies and are critical for understanding the compound's behavior in different environments and its suitability for various applications (Feng, 2011).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, reactivity towards other chemical entities, and stability, are explored through both theoretical and experimental approaches. Studies on similar molecules highlight the importance of functional groups and molecular structure in determining these properties, which are essential for predicting the compound's behavior in chemical reactions and potential applications (Gumus et al., 2018).
科学的研究の応用
Catalytic N-Alkylation of Amines
A study by Kamiguchi et al. (2007) discusses the catalytic N-alkylation of amines with primary alcohols over halide clusters, highlighting a method that could potentially be applied to synthesize compounds with similar structures to "{3-(3-methylbut-2-en-1-yl)-1-[(2-methyl-1,3-thiazol-4-yl)methyl]piperidin-3-yl}methanol" through N-methylation of piperidine, among other reactions (Kamiguchi et al., 2007).
Synthesis and Structural Analysis
The synthesis and structural analysis of closely related compounds, such as [1-(3,5-Dimethyl-2,3-dihydro-isoxazole-4-sulfonyl)-piperidin-4-yl}-diphenyl-methanol, have been reported, providing insights into methodologies that could be relevant for synthesizing and analyzing "{3-(3-methylbut-2-en-1-yl)-1-[(2-methyl-1,3-thiazol-4-yl)methyl]piperidin-3-yl}methanol" (Naveen et al., 2015).
RuCl3‐Catalyzed N‐Methylation
Research by Sarki et al. (2021) on RuCl3‐catalyzed N‐methylation of amines using methanol as a C1 synthon and H2 source could offer a perspective on the synthetic approaches applicable to the target compound, emphasizing the versatility of methanol in organic synthesis (Sarki et al., 2021).
Molecular Interaction Studies
Investigations into the molecular interactions of related compounds, such as N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide with CB1 cannabinoid receptor, provide insights into how derivatives of "{3-(3-methylbut-2-en-1-yl)-1-[(2-methyl-1,3-thiazol-4-yl)methyl]piperidin-3-yl}methanol" might interact with biological targets (Shim et al., 2002).
Indirect Electrochemical Oxidation
Elinson et al. (2006) explored the indirect electrochemical oxidation of 1-N-substituted piperidin-4-ones, which could provide a foundation for understanding the electrochemical properties and potential synthetic routes for compounds containing piperidin-4-yl groups (Elinson et al., 2006).
特性
IUPAC Name |
[3-(3-methylbut-2-enyl)-1-[(2-methyl-1,3-thiazol-4-yl)methyl]piperidin-3-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2OS/c1-13(2)5-7-16(12-19)6-4-8-18(11-16)9-15-10-20-14(3)17-15/h5,10,19H,4,6-9,11-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCDJBFHPEDLREK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)CN2CCCC(C2)(CC=C(C)C)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3,5-difluoro-2-{[4-(1H-imidazol-2-yl)-1-piperidinyl]carbonyl}pyridine](/img/structure/B5597832.png)
![4-{(dimethylamino)[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]methyl}phenol](/img/structure/B5597834.png)


![3-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-methyl-4-phenylpyridine](/img/structure/B5597861.png)
![3-{1-[(3-isopropyl-5-isoxazolyl)carbonyl]-2-pyrrolidinyl}-4-methyl-1,2,5-oxadiazole](/img/structure/B5597866.png)




![3-(1-methylbutyl)-8-[4-(2-methyl-1H-imidazol-1-yl)butanoyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5597901.png)

![4-{[5-(tetrahydrofuran-2-yl)-1,2,4-oxadiazol-3-yl]methyl}-2H-1,4-benzothiazin-3(4H)-one](/img/structure/B5597921.png)
![3-chloro-5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5597934.png)